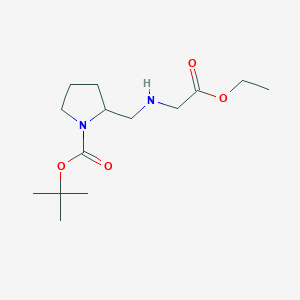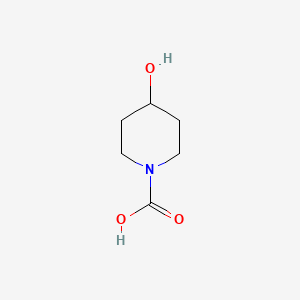
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl ester group and an ethoxy-oxoethylamino moiety. Its unique structure makes it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-aminomethylpyrrolidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the overall efficiency of the process .
化学反応の分析
Types of Reactions
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is used in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility makes it a key component in the manufacture of various products .
作用機序
The mechanism of action of tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and the nature of the modifications made to the compound .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (2-ethoxy-2-oxoethyl)glycinate
Uniqueness
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C14H26N2O4 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
tert-butyl 2-[[(2-ethoxy-2-oxoethyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)10-15-9-11-7-6-8-16(11)13(18)20-14(2,3)4/h11,15H,5-10H2,1-4H3 |
InChIキー |
INWBDRSUWIRVHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNCC1CCCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)






